Product packaging for L-Arabinose(Cat. No.:CAS No. 5328-37-0)

L-Arabinose

Cat. No.: B1239419
CAS No.: 5328-37-0
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-HWQSCIPKSA-N
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Description

Significance as a Plant Saccharide and Bioresource

L-arabinose is a crucial structural component of the plant cell wall, accounting for approximately 5–10% of cell wall saccharides in plants like Arabidopsis thaliana and rice (Oryza sativa). nih.govresearchgate.net Its presence is fundamental to the integrity and function of various cell wall polymers. nih.gov Beyond its structural role, this compound is recognized as a valuable bioresource. mdpi.com It is the second most abundant pentose (B10789219) sugar, after xylose, found in lignocellulosic biomass, which includes agricultural residues like corn fiber, wheat bran, and sugarcane bagasse. mdpi.comjmb.or.kr This abundance makes it a key target for biorefining strategies aimed at converting plant biomass into value-added chemicals and biofuels. mdpi.comnih.gov

Prevalence in Plant Cell Wall Polysaccharides and Glycoproteins

This compound is rarely found as a free monosaccharide in plants. microbiologyresearch.orgbiorxiv.org Instead, it is almost entirely incorporated into complex macromolecules, primarily polysaccharides and glycoproteins, that are integral to the plant cell wall. nih.govmicrobiologyresearch.org The sugar exists in two ring forms: L-arabinopyranose (L-Arap) and L-arabinofuranose (L-Araf). nih.gov While the pyranose form is more stable in solution, the furanose form is the predominant configuration found within the structures of cell wall polymers. nih.gov

Pectin (B1162225) is a complex family of polysaccharides in the primary cell walls of terrestrial plants. jst.go.jpjove.com this compound is a significant constituent of two major pectic domains: arabinan (B1173331) and rhamnogalacturonan. nih.gov

Pectic Arabinan : These are polymers consisting mainly of α-L-arabinofuranose residues. nih.gov The backbone is typically made of α-1,5-linked arabinofuranose units, which can be branched with other arabinofuranose residues. nih.govwur.nl

Rhamnogalacturonan I (RG-I) : This pectic polysaccharide has a backbone of alternating rhamnose and galacturonic acid units. usp.brresearchgate.net Attached to this backbone are side chains rich in neutral sugars, prominently featuring arabinose and galactose. researchgate.netwikipedia.org

Rhamnogalacturonan II (RG-II) : A highly complex and conserved pectic domain, RG-II also contains this compound as one of the 12 different types of sugars in its intricate side branches. nih.govusp.br

Arabinoxylans are major hemicellulose components in the cell walls of grasses and cereal grains. lsbu.ac.uknih.gov Their structure consists of a linear backbone of β-(1→4)-linked D-xylopyranose units. lsbu.ac.ukresearchgate.net Attached to this xylose backbone are α-L-arabinofuranose residues as side chains, linked at the C(O)-2 and/or C(O)-3 positions of the xylose units. nih.govmdpi.com The degree of arabinose substitution along the xylan (B1165943) backbone, known as the A/X ratio, is a key structural feature that influences the physical and functional properties of the arabinoxylan. nih.govmdpi.com

Table 1: this compound Content in Various Bioresources

BioresourceThis compound Content (% of dry weight or fraction)Primary Polysaccharide Source
Wheat Bran~10.6%Arabinoxylan
Corn Fiber~12.0%Arabinoxylan
Sugar Beet Pulp~18.0%Pectin (Arabinan)
Sugarcane Bagasse~1.3%Arabinoxylan
Brewer's Spent Grain~8.7%Arabinoxylan

Data sourced from multiple studies. mdpi.com

Arabinogalactan-proteins (AGPs) are a highly diverse class of heavily glycosylated proteins found on the plant cell surface and in secretions. wikipedia.orgfrontiersin.org The carbohydrate portion can account for over 90% of the molecule's total mass and is rich in galactose and arabinose. wikipedia.orgmdpi.com The typical glycan structure, known as a type II arabinogalactan, consists of a β-1,3-linked galactose backbone with β-1,6-linked galactose side chains. nih.govmdpi.com These side chains are further decorated with other sugars, including terminal α-L-arabinose residues. nih.govmdpi.com

While this compound is abundant in its polymeric forms, its occurrence as a free, unbound monosaccharide within plant cells and tissues is comparatively rare. microbiologyresearch.orgbiorxiv.org It can be found in intracellular and apoplastic compartments, but at much lower levels than common sugars like sucrose (B13894), glucose, and fructose. microbiologyresearch.org The plant does possess a salvage pathway to phosphorylate and utilize free this compound, which can be important when Ara-containing polymers are degraded. pnas.org

Association with Arabinogalactan-Proteins (AGPs)

Distinction from D-Xylose and D-Glucose as Pentose Sugar

This compound is classified as a pentose, meaning it is a monosaccharide with five carbon atoms. nih.govmdpi.com This distinguishes it fundamentally from hexoses like D-glucose, which have six carbon atoms. nih.gov Within the pentose family, this compound is an aldopentose, as it contains an aldehyde functional group. researchgate.net

It is a C-4 epimer of D-xylose, another major pentose in plant cell walls. nih.gov This means the two sugars differ only in the stereochemical arrangement of the hydroxyl group at the fourth carbon atom. nih.gov This seemingly minor structural difference leads to distinct metabolic pathways and functional roles within the plant. nih.gov Unlike most naturally occurring sugars which are in the D-form (e.g., D-glucose, D-xylose), arabinose is predominantly found in its L-enantiomeric form in nature. jmb.or.krjmb.or.kr

Table 2: Comparison of this compound, D-Xylose, and D-Glucose

AttributeL-(+)-ArabinoseD-XyloseD-Glucose
Sugar ClassPentose (5-carbon)Pentose (5-carbon)Hexose (B10828440) (6-carbon)
Functional GroupAldehyde (Aldopentose)Aldehyde (Aldopentose)Aldehyde (Aldohexose)
Predominant Natural IsomerL-formD-formD-form
Relationship to D-XyloseC4-Epimer-Not an epimer
Primary Role in PlantsComponent of Pectin, Hemicellulose, GlycoproteinsMajor component of Hemicellulose (Xylan)Primary energy source, building block for Cellulose

Information compiled from foundational biochemical principles and cited literature. nih.govmdpi.comjmb.or.kr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B1239419 L-Arabinose CAS No. 5328-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S)-oxane-2,3,4,5-tetrol
Source PubChem
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InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-HWQSCIPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name L-Arabinopyranose
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CAS No.

87-72-9
Record name L-Arabinopyranose
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Record name L-Arabinopyranose
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L + Arabinose Biosynthesis in Biological Systems

Plant Biosynthetic Pathways

De Novo Pathway for UDP-L-Arabinopyranose (UDP-L-Arap) Synthesis

The de novo synthesis of UDP-L-Arap is a crucial metabolic route that provides the necessary building blocks for various cell wall components. nih.gov This pathway is characterized by a series of enzymatic conversions starting from UDP-glucose and culminating in the formation of UDP-L-Arap. This process occurs in both the cytosol and the Golgi apparatus, indicating a dual-compartment system for its synthesis. nih.govlib4ri.ch

A critical step in the de novo pathway is the C-4 epimerization of UDP-D-xylose (UDP-Xyl) to form UDP-L-Arap, a reaction catalyzed by UDP-xylose 4-epimerases (UXEs). nih.gov This is currently understood to be the sole reaction that generates L-arabinose de novo in plants. nih.gov In the model plant Arabidopsis thaliana, these enzymes are found in both the Golgi apparatus and the cytosol. The Golgi-localized UXE, known as MUR4 (or UXE1), is a major contributor to UDP-L-Arap synthesis for cell wall polysaccharides. nih.govlib4ri.ch Mutants lacking a functional MUR4 gene exhibit a significant, approximately 50%, reduction in cell wall this compound content. nih.govscispace.com

Cytosolic UXE activity is also present, performed by bifunctional UDP-glucose 4-epimerases (UGEs), specifically AtUGE1 and AtUGE3 in Arabidopsis, which can interconvert UDP-Xyl and UDP-L-Arap in addition to their primary function with UDP-glucose and UDP-galactose. lib4ri.chresearchgate.net While the Golgi-localized MUR4 is the primary source of UDP-L-Arap for cell wall construction, the cytosolic UGEs also contribute to the total pool. lib4ri.chnih.gov The existence of multiple MUR4 paralogs in the Arabidopsis genome may account for the residual this compound found in mur4 mutants. nih.gov

The journey to UDP-L-Arap begins with UDP-glucose (UDP-Glc). nih.gov The initial steps of the pathway leading to the UXE substrate, UDP-Xyl, are as follows:

Oxidation: UDP-glucose is oxidized at the C-6 position by UDP-glucose 6-dehydrogenase (UGD) to produce UDP-glucuronic acid (UDP-GlcA). nih.govontosight.ai

Decarboxylation: UDP-GlcA is then decarboxylated by UDP-glucuronic acid decarboxylase, also known as UDP-xylose synthase (UXS), to yield UDP-Xyl. nih.govresearchgate.net

Like UXEs, UXS enzymes also exist as both Golgi-localized (e.g., AtUXS1, AtUXS2, AtUXS4) and cytosolic (e.g., AtUXS3, AtUXS5, AtUXS6) isoforms in Arabidopsis. nih.govlib4ri.ch This dual localization implies that the synthesis of UDP-Xyl, the direct precursor to UDP-L-Arap, occurs in both cellular compartments, feeding into the final epimerization step. nih.govnih.gov

Table 1: Key Enzymes in the De Novo Synthesis of UDP-L-Arap

EnzymeAbbreviationFunctionSubstrate(s)Product(s)Cellular Location
UDP-Glucose 6-DehydrogenaseUGDOxidationUDP-GlucoseUDP-Glucuronic AcidCytosol
UDP-Xylose SynthaseUXSDecarboxylationUDP-Glucuronic AcidUDP-XyloseCytosol, Golgi
UDP-Xylose 4-EpimeraseUXE (e.g., MUR4)C-4 EpimerizationUDP-XyloseUDP-L-ArabinopyranoseGolgi, Cytosol
Role of UDP-Xylose 4-Epimerases (UXEs)

Salvage Pathway for UDP-L-Arabinopyranose (UDP-L-Arap)

In addition to de novo synthesis, plants can recycle free this compound released from the turnover of cell wall polymers and glycoproteins. pnas.orgnih.gov This salvage pathway provides an alternative route to generate UDP-L-Arap, which is particularly important for specific developmental processes, such as pollen development. nih.govtandfonline.com The pathway occurs in the cytosol and involves two key enzymatic steps. pnas.org

The first step of the salvage pathway is the phosphorylation of free this compound. nih.gov This reaction is catalyzed by L-arabinokinase (ARA1), a cytosolic enzyme with a high affinity for this compound. nih.govuniprot.org ARA1 converts this compound into this compound-1-phosphate (L-Ara-1-P). nih.gov In Arabidopsis, ARA1 is a 100 kDa protein with a C-terminal kinase domain. nih.gov The enzyme is highly conserved across the plant kingdom. nih.gov

The this compound-1-phosphate generated by ARA1 is subsequently converted to UDP-L-Arap by UDP-sugar pyrophosphorylase (USP). nih.govpnas.org This enzyme catalyzes the reaction between L-Ara-1-P and UTP to form UDP-L-Arap and pyrophosphate. tandfonline.com USP is a promiscuous enzyme with broad substrate specificity, capable of acting on various sugar-1-phosphates, including those of glucose, galactose, xylose, and glucuronic acid. tandfonline.comuniprot.org In Arabidopsis, USP is encoded by a single-copy gene and is essential for plant viability, as knockout mutations are lethal for pollen development. tandfonline.comtandfonline.com This highlights the critical role of the salvage pathway, and specifically USP, in reproductive success. tandfonline.com

Table 2: Key Enzymes in the Salvage Pathway for UDP-L-Arap

EnzymeAbbreviationFunctionSubstrate(s)Product(s)Cellular Location
L-ArabinokinaseARA1PhosphorylationThis compound, ATPThis compound-1-Phosphate, ADPCytosol
UDP-Sugar PyrophosphorylaseUSPUridylylationThis compound-1-Phosphate, UTPUDP-L-Arabinopyranose, PPiCytosol

L + Arabinose Metabolism and Catabolism

Microbial Catabolic Pathways

The breakdown of L-arabinose in microorganisms is a well-studied process, primarily in bacteria. This intricate system allows microbes to utilize this compound, a five-carbon sugar found in plant hemicellulose, as a source of carbon and energy. The most common bacterial pathway involves a series of enzymatic reactions that convert this compound into an intermediate of the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgmdpi.comtandfonline.com

Bacterial Pathway: Isomerization-Phosphorylation-Epimerization

In bacteria such as Escherichia coli, the catabolism of this compound is initiated by its transport into the cell. Once inside, it undergoes a three-step conversion process to D-xylulose-5-phosphate, an intermediate that can enter the central carbon metabolism. mdpi.comtandfonline.com This pathway is catalyzed by three key enzymes encoded by the araBAD operon: this compound isomerase (AraA), L-ribulokinase (AraB), and L-ribulose-5-phosphate 4-epimerase (AraD). wikipedia.org

Isomerization: this compound is converted to L-ribulose. wikipedia.org

Phosphorylation: L-ribulose is phosphorylated to form L-ribulose-5-phosphate. wikipedia.org

Epimerization: L-ribulose-5-phosphate is converted to D-xylulose-5-phosphate. wikipedia.org

This sequence of reactions effectively channels this compound into the pentose phosphate pathway for further metabolism. wikipedia.org

This compound Isomerase (AraA, EC 5.3.1.4)

This compound isomerase, encoded by the araA gene, is the first enzyme in the this compound catabolic pathway. wikipedia.org It belongs to the family of isomerases, specifically the aldose-ketose isomerases. wikipedia.org Its primary function is to catalyze the reversible isomerization of the aldose sugar this compound to the ketose sugar L-ribulose. wikipedia.orguniprot.orgnih.gov

The enzymatic reaction catalyzed by this compound isomerase is the initial and committing step in this compound utilization by many bacteria. wikipedia.orgnih.gov The enzyme facilitates the interconversion between this compound and L-ribulose. wikipedia.org This isomerization is a crucial step that prepares the sugar for the subsequent phosphorylation reaction. tandfonline.com While the primary substrate is this compound, some this compound isomerases have been shown to catalyze the conversion of D-galactose to D-tagatose, albeit with lower efficiency. qmul.ac.ukresearchgate.net

The activity of this compound isomerase is dependent on the presence of divalent metal ions. tandfonline.comqmul.ac.uk The specific metal ion required can vary between enzymes from different bacterial species. For instance, the this compound isomerase from Escherichia coli shows a preference for Manganese (Mn²⁺). qmul.ac.ukgenome.jp Other divalent cations such as Cobalt (Co²⁺) and Magnesium (Mg²⁺) have also been shown to support the activity and enhance the thermostability of this compound isomerases from various sources. asm.orgnih.govplos.orgresearchgate.net However, some this compound isomerases have been identified that are independent of metallic ions for their activity. mdpi.com

Structural Biology and Catalytic Mechanism
L-Ribulokinase (AraB)

Following the isomerization of this compound to L-ribulose, the next step in the catabolic pathway is phosphorylation, a reaction catalyzed by L-ribulokinase, the protein product of the araB gene. wikipedia.org This enzyme belongs to the transferase family, specifically those that transfer a phosphate group from ATP to an alcohol group on the substrate. uniprot.org

L-ribulokinase (EC 2.7.1.16) catalyzes the irreversible phosphorylation of L-ribulose to L-ribulose-5-phosphate, utilizing a molecule of ATP in the process. wikipedia.orguniprot.orgnih.gov This reaction is a critical step as it "traps" the sugar inside the cell in its phosphorylated form and prepares it for the final epimerization step. nih.gov The enzyme exhibits a degree of substrate diversity, being able to phosphorylate all four 2-ketopentose sugars with comparable catalytic efficiencies. nih.gov The structure of L-ribulokinase reveals two domains with a deep cleft where L-ribulose and ATP bind. nih.govosti.gov

EnzymeGeneEC NumberReaction
This compound IsomerasearaA5.3.1.4This compound ⇌ L-Ribululose
L-RibulokinasearaB2.7.1.16L-Ribululose + ATP → L-Ribululose-5-phosphate + ADP
L-Ribululose-5-Phosphate 4-Epimerase (AraD)

Fungal Pathway: Redox Reactions and Phosphorylation

Fungi utilize a distinct pathway for this compound catabolism that involves a series of reduction and oxidation reactions, differing significantly from the bacterial route. acs.org This pathway ultimately converts this compound into D-xylulose, which is then phosphorylated to enter the pentose phosphate pathway. acs.org

The fungal this compound pathway is characterized by its specific requirements for redox cofactors. The initial and third steps are reductions that are dependent on NADPH as the electron donor. acs.org Conversely, the second and fourth steps are oxidation reactions that utilize NAD⁺ as the electron acceptor. acs.org This alternating requirement for NADPH and NAD⁺ is a hallmark of this metabolic route.

The conversion of this compound to D-xylulose 5-phosphate in fungi proceeds through the following enzymatic steps:

This compound Reductase (Aldose Reductase): this compound is first reduced to L-arabinitol. This reaction is catalyzed by an aldose reductase and consumes NADPH. acs.org

L-Arabinitol 4-Dehydrogenase: L-arabinitol is then oxidized to L-xylulose by L-arabinitol 4-dehydrogenase, with the concurrent reduction of NAD⁺ to NADH. acs.org

L-Xylulose Reductase: L-xylulose is subsequently reduced to xylitol (B92547) in an NADPH-dependent reaction catalyzed by L-xylulose reductase. acs.org

Xylitol Dehydrogenase (D-Xylulose Reductase): Xylitol is oxidized to D-xylulose by xylitol dehydrogenase (also known as D-xylulose reductase), which couples the reaction to the reduction of NAD⁺. acs.org

Xylulokinase: Finally, D-xylulose is phosphorylated by xylulokinase to form D-xylulose 5-phosphate, an intermediate of the pentose phosphate pathway. acs.org

Table 2: Comparison of Bacterial and Fungal this compound Catabolic Pathways

Feature Bacterial Pathway Fungal Pathway Source(s)
Initial Step Isomerization (this compound → L-ribulose) Reduction (this compound → L-arabinitol) wikipedia.orgacs.org
Key Intermediates L-ribulose, L-ribulose-5-phosphate L-arabinitol, L-xylulose, Xylitol wikipedia.orgacs.org
Redox Cofactors Not directly involved in the initial three steps NADPH and NAD⁺ acs.org
Final Product before PPP D-xylulose-5-phosphate D-xylulose (then phosphorylated to D-xylulose-5-phosphate) wikipedia.orgacs.org
Enzymes This compound isomerase, Ribulokinase, L-ribulose-5-phosphate 4-epimerase Aldose reductase, L-arabinitol 4-dehydrogenase, L-xylulose reductase, Xylitol dehydrogenase, Xylulokinase wikipedia.orgacs.org
Redox Cofactor Requirements

Regulation of L-(+)-Arabinose Metabolism

Transcriptional Regulation in Escherichia coli (ara operon)

In Escherichia coli, the genes required for the catabolism of this compound are organized into an operon known as the ara or araBAD operon. wikipedia.org The expression of this operon is tightly controlled at the transcriptional level by the regulatory protein AraC, which acts as both a repressor and an activator depending on the presence of this compound. wikipedia.org

The ara operon consists of three structural genes, araB, araA, and araD, which are transcribed into a single messenger RNA molecule. wikipedia.org It also includes regulatory sites: two operator sites (araO₁ and araO₂) and an initiator region (araI₁ and araI₂). wikipedia.org The AraC protein, a homodimer, is the primary regulator. wikipedia.org

In the absence of this compound , the AraC protein adopts a conformation that allows it to bind simultaneously to the distal operator site araO₂ and the initiator site araI₁. This binding causes the DNA to form a loop, which physically blocks the promoter region and prevents RNA polymerase from initiating transcription. In this state, AraC functions as a negative regulator, repressing the expression of the araBAD genes. wikipedia.org

In the presence of this compound , the sugar acts as an inducer by binding to the AraC protein. This binding event triggers a conformational change in AraC. wikipedia.org The altered AraC protein releases its hold on the araO₂ site and now binds to the two adjacent initiator sites, araI₁ and araI₂. wikipedia.org This new conformation, in conjunction with the Catabolite Activator Protein (CAP)-cAMP complex, stimulates the binding of RNA polymerase to the promoter, leading to robust transcription of the araBAD genes. Thus, in the presence of its substrate, AraC functions as a positive regulator, activating gene expression. wikipedia.org This dual-regulatory mechanism ensures that the enzymes for arabinose metabolism are synthesized only when the sugar is available and glucose, the preferred carbon source, is scarce. wikipedia.org

Catabolite Activator Protein (CAP)-cAMP Complex Influence

Regulation in Filamentous Fungi (e.g., Hypocrea jecorina)

The regulation of this compound catabolism in filamentous fungi, such as Hypocrea jecorina (also known as Trichoderma reesei), differs significantly from the bacterial system. Fungi utilize a distinct, reductive pathway for this compound metabolism. nih.govresearchgate.net This pathway involves a series of reduction and oxidation steps to convert this compound to D-xylulose-5-phosphate. nih.govcore.ac.uk

In H. jecorina, the expression of genes involved in arabinan (B1173331) degradation and this compound catabolism is inducible by this compound. asm.orgnih.gov Key enzymes in this pathway include an aldose reductase (XYL1) and an L-arabinitol dehydrogenase (LAD1). nih.govasm.orgnih.gov

A central regulator of this process is the transcription factor XYR1, which is also known as the general cellulase (B1617823) and hemicellulase (B13383388) regulator. nih.govasm.org The growth of H. jecorina on arabinan and this compound is severely impaired in strains lacking a functional xyr1 gene. nih.govasm.org XYR1 directly regulates the expression of the xyl1 gene, which encodes the primary aldose reductase responsible for the first step in this compound catabolism. asm.org It also regulates the expression of genes encoding α-L-arabinofuranosidases, enzymes that release this compound from arabinan polymers. asm.orgasm.org

Interestingly, the induction of the arabinanolytic system in H. jecorina requires not only the presence of an inducer like this compound but also the function of the first enzyme in the catabolic pathway, XYL1. nih.govasm.orgnih.gov This suggests a complex regulatory loop where an early metabolic intermediate and the initial enzyme are both necessary for full gene expression. nih.govasm.org Unlike in Aspergillus niger, where a specific this compound reductase has been identified, in T. reesei the main D-xylose reductase, XYL1, is also responsible for the initial step in this compound assimilation. core.ac.ukresearchgate.net

Table 3: Key Regulatory Components in Hypocrea jecorina this compound Metabolism

Regulatory ComponentTypeRole
XYR1Transcription FactorMaster regulator of cellulase and hemicellulase genes, including those for this compound catabolism. nih.govasm.org
This compoundInducer MoleculeInduces the expression of arabinanolytic and catabolic genes. asm.orgnih.gov
XYL1Enzyme (Aldose Reductase)Catalyzes the first step of this compound catabolism; its function is also required for the induction of the system. nih.govasm.org

L + Arabinose Transport Systems

Bacterial Transport Mechanisms

Bacteria employ two primary mechanisms for the uptake of L-(+)-arabinose: a high-affinity system that is dependent on ATP hydrolysis and a low-affinity system that couples arabinose transport to the proton motive force. asm.org The co-existence of these systems allows bacteria to efficiently scavenge L-arabinose across a wide range of extracellular concentrations.

ATP-Binding Cassette (ABC) Transporters (e.g., AraFGH)

The AraFGH system is a member of the ABC superfamily, which are characterized by their use of ATP hydrolysis to power the transport of a wide variety of substrates across cellular membranes. In prokaryotes, these import systems are crucial for acquiring essential nutrients.

AraF Periplasmic Binding Protein

AraF is the periplasmic substrate-binding protein of the high-affinity this compound transport system. ontosight.ainih.gov Located in the periplasmic space, its primary function is to bind this compound with high affinity and deliver it to the membrane-bound components of the transporter. ontosight.aiuniprot.org The binding of this compound to AraF is a critical initial step that triggers the transport process. ontosight.ai In addition to this compound, AraF has been shown to bind other sugars, such as D-galactose and D-fucose, although with a lower affinity. uniprot.org The expression of araF is induced by the presence of this compound. biorxiv.org

AraH Transmembrane Protein

AraH is one of the two integral membrane proteins of the AraFGH complex. microbiologyresearch.orgbiorxiv.org It forms the transmembrane channel through which this compound passes into the cytoplasm. nih.gov The araH gene encodes this hydrophobic protein, which is a crucial structural and functional component of the high-affinity transport system. nih.gov The complete transporter complex consists of two AraH proteins, along with two AraG proteins and one AraF protein. uniprot.org

AraG ATP-Binding Component

AraG is the ATP-binding component of the AraFGH transporter, responsible for providing the energy for the transport process through ATP hydrolysis. microbiologyresearch.orgbiorxiv.orguniprot.org This protein is located at the cytoplasmic side of the membrane and couples the energy released from ATP hydrolysis to the conformational changes in the transmembrane proteins (AraH) that drive the translocation of this compound across the membrane. uniprot.orgebi.ac.uk The araG gene encodes this essential component, and defects in this gene can abolish the function of the high-affinity transport system. nih.gov The AraG protein contains highly conserved ATP-binding cassette (ABC) domains, which are characteristic of the ABC superfamily of transporters. uniprot.org

Specificity for L-Arabinofuranose

While the AraFGH system transports this compound, recent research has highlighted the existence of ABC transporters with a specific preference for the furanose form of this compound (L-arabinofuranose). nih.gov this compound in plant hemicellulose exists exclusively as L-arabinofuranose. nih.gov Upon release, it can spontaneously convert to the more stable pyranose form. nih.gov Some bacteria possess specialized ABC transporters, such as the GafABCD system in Shewanella sp. ANA-3, which specifically recognize and transport L-arabinofuranose. nih.gov This specificity provides a competitive advantage by allowing the bacterium to capture the sugar before it interconverts to the pyranose form, which can be utilized by a broader range of microbes. nih.gov

H+-Symporters (e.g., AraE)

In addition to the high-affinity ABC transporter, bacteria like E. coli and Corynebacterium glutamicum possess a low-affinity this compound transport system. asm.orgnih.gov This system is mediated by a single protein, AraE, which functions as an this compound-proton (H+) symporter. ontosight.aiuniprot.org The araE gene encodes this transporter. nih.gov The AraE protein facilitates the uptake of this compound by coupling its transport to the electrochemical potential of protons across the cytoplasmic membrane. uniprot.orguniprot.org This means that the movement of this compound into the cell is accompanied by the simultaneous transport of a proton. uniprot.org

The AraE system has a lower affinity for this compound compared to the AraFGH system, with reported Km values in the range of 140–320 µM. microbiologyresearch.orgnih.gov This transporter is particularly important when this compound is present at higher concentrations in the environment. researchgate.net D-fucose, an analog of this compound, is also a substrate for the AraE transporter. uniprot.org

Transporter SystemComponentsEnergy SourceAffinity for this compound
AraFGH AraF (periplasmic binding protein), AraG (ATP-binding protein), AraH (transmembrane protein)ATP HydrolysisHigh
AraE AraE (single membrane protein)Proton Motive Force (H+ Symport)Low
Kinetic Properties and Affinity

In the bacterium Escherichia coli, this compound is transported into the cell by two primary systems that differ in their affinity for the substrate. nih.govnih.gov These are a high-affinity system and a low-affinity system.

The high-affinity transport system, encoded by the araFGH genes, is an ATP-binding cassette (ABC) transporter. diva-portal.orgresearchgate.net It consists of a periplasmic binding protein (AraF), a transmembrane protein (AraH), and an ATP-binding component (AraG). diva-portal.orgresearchgate.net This system exhibits a Michaelis constant (K_m) for this compound of approximately 8.3 x 10⁻⁶ M, indicating a very high affinity. nih.gov The low-affinity system is encoded by the araE gene and functions as a proton symporter. diva-portal.orgresearchgate.net It has a much higher K_m value, around 1.0 x 10⁻⁴ M, signifying a lower affinity for this compound. nih.gov

These two systems can also be distinguished by their sensitivity to competitive inhibitors. For instance, D-galactose is a potent inhibitor of the high-affinity system but only weakly affects the low-affinity system. nih.gov Conversely, sugars like D-fucose and D-xylose competitively inhibit both systems to a similar degree. nih.gov

Fungal Transport Mechanisms

Research into filamentous fungi has uncovered novel this compound transporters with distinct characteristics that are of interest for biotechnological applications.

Characterization of Novel Transporters (e.g., LAT-1, MtLAT-1 from filamentous fungi)

Two notable this compound transporters, LAT-1 from Neurospora crassa and MtLAT-1 from Myceliophthora thermophila, have been characterized. nih.govnih.govmdpi.com Despite sharing a high degree of identity (approximately 83%), these transporters exhibit different substrate specificities when expressed in a Saccharomyces cerevisiae strain lacking its native hexose (B10828440) transporters. nih.govnih.gov LAT-1 was found to have a broad substrate spectrum, while MtLAT-1 demonstrated much higher specificity for this compound. nih.govnih.gov

Substrate Specificity and Kinetic Analysis (K_m, V_max)

Kinetic analysis of LAT-1 and MtLAT-1 revealed that they are low-affinity, high-capacity transporters. nih.gov The K_m value of LAT-1 for this compound was determined to be 58.12 ± 4.06 mM, with a maximum velocity (V_max) of 116.7 ± 3.0 mmol/h/g dry cell weight (DCW). nih.govnih.gov In contrast, MtLAT-1 showed a higher affinity with a K_m of 29.39 ± 3.60 mM, but a lower capacity, with a V_max of 10.29 ± 0.35 mmol/h/g DCW. nih.govnih.gov

Table 1: Kinetic Properties of Fungal this compound Transporters

Transporter Source Organism Substrate K_m (mM) V_max (mmol/h/g DCW)
LAT-1 Neurospora crassa This compound 58.12 ± 4.06 116.7 ± 3.0
MtLAT-1 Myceliophthora thermophila This compound 29.39 ± 3.60 10.29 ± 0.35

Proton-Coupled Symport Mechanism

Both LAT-1 and MtLAT-1 have been identified as proton-coupled symporters. nih.govnih.gov This was demonstrated by experiments using the proton uncoupler carbonyl cyanide m-chlorophenyl hydrazone (CCCP). researchgate.net The transport rates for this compound in strains expressing either LAT-1 or MtLAT-1 were significantly reduced in the presence of increasing concentrations of CCCP. nih.govresearchgate.net This indicates that the transport activity of both proteins is dependent on a proton gradient across the plasma membrane. nih.gov

Glucose Inhibition Studies

The effect of D-glucose on the transport activity of LAT-1 and MtLAT-1 was investigated. Both transporters showed partial, but not complete, inhibition by D-glucose. nih.govnih.gov When 10 mM of D-glucose was added, the this compound transport rate for both LAT-1 and MtLAT-1 was reduced to about 40% of the initial rate. nih.gov This is a notable characteristic, as other known transporters are often completely inhibited under similar conditions. nih.gov The reduced sensitivity to glucose inhibition makes these transporters promising candidates for use in industrial fermentation processes where both glucose and arabinose are present. nih.gov

Table 2: Effect of D-Glucose on this compound Transport

Transporter This compound Concentration (mM) D-Glucose Concentration (mM) Remaining Transport Activity (%)
LAT-1 100 10 ~40
MtLAT-1 100 10 ~40

High-Affinity this compound Symporters

In addition to the low-affinity systems, high-affinity this compound symporters have also been identified in fungi. One such transporter is PcAraT, from Penicillium chrysogenum. diva-portal.orgd-nb.info When expressed in S. cerevisiae, PcAraT was shown to be a high-affinity, high-specificity this compound-proton symporter with a K_m of 0.13 mM. diva-portal.orgd-nb.info A key feature of PcAraT is that it does not transport D-glucose or D-xylose and shows limited sensitivity to inhibition by these sugars. diva-portal.orgresearchgate.net

Another high-affinity this compound symporter, Trire2_104072, was identified in Trichoderma reesei. nih.gov This transporter has a K_m value for this compound in the range of 0.1-0.2 mM. nih.gov While it can also transport D-xylose, it does so with a much lower affinity (K_m ~9 mM). nih.gov Importantly, this compound transport by Trire2_104072 is not inhibited by D-glucose and only slightly by D-xylose, making it another valuable candidate for biotechnological applications. nih.gov

Biotechnological Production and Applications of L + Arabinose

Production Strategies

Novel approaches for obtaining L-arabinose are centered on the effective utilization of lignocellulosic by-products and residual hydrolysates. bme.hucabidigitallibrary.org These strategies primarily involve the liberation of this compound from complex biopolymers like hemicellulose and pectin (B1162225), followed by purification or direct conversion. bme.huchemicalbook.comcabidigitallibrary.org

Lignocellulosic biomass (LCB) is an abundant and renewable resource composed mainly of cellulose, hemicellulose, and lignin. jmb.or.kr Hemicellulose and pectin are key sources of this compound. nih.govbme.hu For instance, the this compound content in pectin can be as high as 3-22% (g/g pectin). jmb.or.krnih.gov The primary challenge lies in efficiently breaking down these complex polysaccharides to release the monomeric this compound sugars. cabidigitallibrary.orgtandfonline.com This is typically achieved through chemical or enzymatic hydrolysis. cabidigitallibrary.orgtandfonline.comresearchgate.net

Acid-catalyzed hydrolysis is a conventional method for releasing this compound from plant-based raw materials. bme.hucabidigitallibrary.org The process generally involves treating the biomass with dilute acids at elevated temperatures. bme.hu This treatment disrupts the molecular interactions within the polysaccharides, breaking the glycosidic bonds and liberating the constituent monosaccharides, including this compound. bme.hu

The process can be applied to various feedstocks. On an industrial scale, this compound can be produced from gum arabic using acid hydrolysis, which is then followed by extensive purification steps such as neutralization, ion exchange, and crystallization. bme.hu Similarly, this method has been used to obtain this compound from mesquite gum, achieving a yield of 40.4% based on the gum's chemical composition. redalyc.org However, this method has notable drawbacks, including the potential for equipment corrosion and the generation of environmental pollutants. scirp.org

Enzymatic hydrolysis presents a more specific and environmentally friendly alternative to acid treatment. redalyc.orgscirp.org This method utilizes enzymes that precisely target and cleave the L-arabinosyl linkages within polysaccharides. bme.hu The key enzymes in this process are α-L-arabinofuranosidases (ABFs), which act as debranching enzymes. researchgate.netnih.gov

ABFs catalyze the hydrolysis of terminal non-reducing α-L-arabinofuranosyl residues from polymers like arabinoxylans and arabinans. researchgate.netnih.gov They can cleave α-1,2-, α-1,3-, and α-1,5-linkages, effectively removing arabinose side chains and making the main polymer backbone accessible to other hydrolytic enzymes. researchgate.netmdpi.com This synergistic action is crucial for the complete saccharification of complex hemicellulose. researchgate.net

The advantages of enzymatic hydrolysis include high specificity, milder reaction conditions, and the avoidance of undesirable side reactions that can lead to sugar loss. redalyc.org Research has demonstrated high yields with this method. For example, the hydrolysis of deproteinated sugar beet pulp with a combination of α-L-arabinofuranosidase and endo-arabinase resulted in yields as high as 88.8%. redalyc.org Similarly, arabinoxylan from corn fiber was hydrolyzed with a 75.8% yield using a mix of β-xylanase, β-xylosidase, and α-L-arabinofuranosidase. redalyc.org

FeedstockHydrolysis MethodYield
Mesquite GumMild Acid Hydrolysis40.4% redalyc.org
Deproteinated Sugar Beet PulpEnzymatic (α-L-arabinofuranosidase & endo-arabinase)88.8% redalyc.org
Corn Fiber ArabinoxylanEnzymatic (β-xylanase, β-xylosidase & α-L-arabinofuranosidase)75.8% redalyc.org

Once this compound is liberated from biomass, it can be used as a carbon source for microbial fermentation to produce a variety of value-added chemicals, including biofuels like ethanol (B145695) and chemical building blocks. tandfonline.commdpi.com However, the efficient microbial utilization of this compound presents a bottleneck, as many industrially robust microorganisms cannot naturally metabolize this pentose (B10789219) sugar. tandfonline.commdpi.com Research efforts are focused on both identifying and optimizing native this compound-assimilating strains and engineering industrial microbes to utilize it effectively. chemicalbook.comtandfonline.com

A number of bacteria, yeasts, and molds are capable of naturally assimilating this compound. mdpi.com These microbes possess distinct metabolic pathways for its catabolism. jmb.or.krmdpi.com

Bacterial Pathway: In bacteria like Escherichia coli and Klebsiella oxytoca, this compound metabolism is relatively simple. It involves three key enzymes encoded by the araA, araB, and araD genes: this compound isomerase, L-ribulose kinase, and L-ribulose-5-phosphate-4-epimerase, respectively. jmb.or.krmdpi.com This pathway converts this compound into D-xylulose-5-phosphate, an intermediate of the pentose phosphate (B84403) pathway. jmb.or.kr

Fungal Pathway: The fungal pathway, found in species like Aspergillus niger and Trichoderma reesei, is an oxidoreductive route. tandfonline.commdpi.com It involves a series of reduction and oxidation steps, converting this compound to L-arabitol, then to L-xylulose, xylitol (B92547), and finally D-xylulose, which is phosphorylated to enter the pentose phosphate pathway. tandfonline.comoup.com

Screening studies have identified several native strains with the ability to ferment this compound. For instance, a screening of 116 yeast strains identified Candida tropicalis and Pachysolen tannophilus as effective producers of L-arabitol from this compound, with yields of 0.64 g/g and 0.59 g/g, respectively. tandfonline.com In another study, the bacterium Sarcina ventriculi was shown to produce ethanol from this compound with a yield of 0.31 g/g under anaerobic conditions. jmb.or.kr The yeast Scheffersomyces stipitis produced ethanol at a yield of 0.15 g/g while also producing arabitol. jmb.or.krmdpi.com

Native MicroorganismProductInitial this compound (g/L)Yield (g/g)
Sarcina ventriculiEthanol190.31 jmb.or.kr
Scheffersomyces stipitisEthanolNot Specified0.15 jmb.or.krmdpi.com
Candida tropicalisL-ArabitolNot Specified0.64 tandfonline.com
Pachysolen tannophilusL-ArabitolNot Specified0.59 tandfonline.com

To overcome the limitations of native strains and leverage robust industrial hosts like Saccharomyces cerevisiae, metabolic engineering has been extensively employed. jmb.or.krnih.gov Since S. cerevisiae cannot naturally ferment pentoses, researchers have focused on introducing heterologous pathways. oup.com

A common strategy is to express the bacterial this compound utilization pathway (araA, araB, araD) in S. cerevisiae. jmb.or.kroup.com For example, expressing the araA gene from Bacillus subtilis and the araB and araD genes from Escherichia coli in S. cerevisiae, combined with overexpression of pentose phosphate pathway genes and adaptive evolution, has enabled ethanol production from this compound. jmb.or.kr Such engineered strains have achieved ethanol production of 6-9 g/L from an initial 20 g/L of this compound. jmb.or.kr

Other microorganisms have also been engineered. Natural this compound assimilators like E. coli and Klebsiella oxytoca have been modified to enhance ethanol production. tandfonline.com In one case, an engineered E. coli strain, with deletions of genes for competing pathways (ldh and pfl) and insertion of ethanol production genes (pdc and adhB) from Zymomonas mobilis, produced 44.4 g/L of ethanol from 100 g/L of this compound, achieving a high yield of 0.46 g/g. jmb.or.kr Similarly, Corynebacterium glutamicum has been engineered with the E. coli araBAD operon to produce amino acids like L-lysine and L-arginine from this compound. bme.hu

Engineered MicroorganismGenetic ModificationSubstrate (g/L)ProductTiter (g/L)Yield (g/g)
Saccharomyces cerevisiaeExpressed bacterial araA, araB, araD genes20 (this compound)Ethanol6 - 9 jmb.or.kr~0.3 - 0.45
Klebsiella oxytoca P2Inserted Zm_pdc, Zm_adhB genes80 (this compound)Ethanol27.2 jmb.or.kr0.34 jmb.or.kr
Escherichia coli FBR3Inserted Zm_pdc, Zm_adhB; Deleted ldh, pfl100 (this compound)Ethanol44.4 jmb.or.kr0.46 jmb.or.kr
Enterobacter sp.Wild Type50 (this compound)2,3-Butanediol21.7 tandfonline.com0.43 tandfonline.com
Corynebacterium glutamicumExpressed E. coli araBAD operonThis compoundAmino AcidsNot ReportedNot Reported

Microbial Fermentation and Bioconversion

Engineered Microorganisms for Fermentation
Saccharomyces cerevisiae as Engineering Host

Saccharomyces cerevisiae, commonly known as baker's or brewer's yeast, stands out as a preferred host for the biotechnological production of L-(+)-Arabinose and its derivatives. Its "Generally Regarded as Safe" (GRAS) status, coupled with a long history of use in industrial fermentation for products like bioethanol, makes it a reliable and well-understood platform. oup.com S. cerevisiae boasts inherent robustness, demonstrating high tolerance to ethanol and various inhibitors often found in lignocellulosic hydrolysates, which are potential raw material sources for this compound production. oup.comeurekaselect.com Its rapid growth rate and ease of genetic manipulation further enhance its suitability as a chassis for metabolic engineering. annualreviews.org

However, a significant challenge lies in the fact that wild-type S. cerevisiae strains are incapable of metabolizing pentose sugars like this compound. eurekaselect.comnih.gov This necessitates extensive genetic engineering to introduce and optimize a functional this compound utilization pathway. While the yeast can be engineered to ferment this compound, limitations in uptake, as well as redox and energy metabolism, can still hinder efficient production. nih.gov For commercial viability, it is crucial to engineer these metabolic pathways into industrial S. cerevisiae strains, which are more resilient to the harsh conditions of large-scale fermentation processes compared to laboratory strains. nih.gov

Genetic Engineering of Pentose Pathways (e.g., araA, araB, araD genes)

To enable this compound metabolism in Saccharomyces cerevisiae, heterologous pentose utilization pathways from bacteria or fungi are introduced. The bacterial pathway is often favored due to its simplicity and because it avoids the cofactor imbalances that can plague the fungal pathway. eurekaselect.comjmb.or.kr This bacterial pathway involves three key enzymes encoded by the araA, araB, and araD genes. jmb.or.kr

araA encodes This compound isomerase , which converts this compound to L-ribulose. nih.govtandfonline.com

araB encodes L-ribulokinase , which phosphorylates L-ribulose to form L-ribulose-5-phosphate. nih.govtandfonline.com

araD encodes L-ribulose-5-phosphate 4-epimerase , which converts L-ribulose-5-phosphate into D-xylulose-5-phosphate, an intermediate of the native pentose phosphate pathway (PPP) in yeast. nih.govtandfonline.com

Initial attempts to express the E. coli araA, araB, and araD genes in S. cerevisiae resulted in the accumulation of the byproduct arabinitol rather than significant ethanol production. nih.gov More successful outcomes have been achieved by using genes from different bacterial sources. For instance, research has shown effective this compound utilization by expressing the araA gene from Bacillus subtilis or Lactobacillus plantarum in combination with araB and araD from Escherichia coli or L. plantarum. nih.govjmb.or.krasm.org

The table below summarizes various combinations of bacterial genes from different sources that have been expressed in S. cerevisiae to establish an this compound utilization pathway.

Gene Enzyme Bacterial Source(s) Reference(s)
araAThis compound isomeraseBacillus subtilis, Bacillus licheniformis, Lactobacillus plantarum jmb.or.krasm.org
araBL-ribulokinaseEscherichia coli, Lactobacillus plantarum jmb.or.krasm.org
araDL-ribulose-5-phosphate 4-epimeraseEscherichia coli, Lactobacillus plantarum jmb.or.krasm.org

Even with the expression of these genes, the resulting strains often require further optimization to achieve efficient this compound fermentation. asm.org

Metabolic Engineering for Enhanced Production

Beyond the introduction of the core enzymatic pathway, several metabolic engineering strategies are employed to enhance L-(+)-Arabinose utilization and the production of target molecules in Saccharomyces cerevisiae. These strategies aim to overcome bottlenecks in the metabolic network.

Overexpression of Pentose Phosphate Pathway (PPP) Genes: Since the engineered this compound pathway converges with the native PPP at the intermediate D-xylulose-5-phosphate, enhancing the flux through the non-oxidative phase of the PPP is critical. Overexpression of genes encoding key PPP enzymes, such as transketolase (TKL1), transaldolase (TAL1), ribulose-5-phosphate epimerase (RPE1), and ribose-5-phosphate (B1218738) ketol-isomerase (RKI1), has been shown to dramatically improve growth on and fermentation of pentose sugars. asm.orgresearchgate.net

Transporter Engineering: The uptake of this compound into the yeast cell is a rate-limiting step. frontiersin.org The native galactose permease, encoded by the GAL2 gene, is the primary transporter for this compound in engineered S. cerevisiae. nih.govfrontiersin.org Overexpression of GAL2 has been demonstrated to improve this compound consumption. asm.orgresearchgate.net However, this transport is competitively inhibited by glucose, a major challenge for the co-fermentation of mixed sugar streams derived from lignocellulose. nih.govfrontiersin.org

Codon Optimization: The efficiency of heterologous gene expression can be limited by differences in codon usage between the source organism and the yeast host. Adapting the codon usage of the bacterial araA, araB, and araD genes to match that of highly expressed glycolytic genes in S. cerevisiae has been shown to improve this compound conversion rates. oup.comasm.org

Evolutionary Engineering: This strategy involves subjecting the engineered yeast strains to prolonged cultivation under selective pressure, such as in a medium where this compound is the sole carbon source. This process allows for the selection of spontaneous mutations that confer improved growth and fermentation characteristics. nih.govjmb.or.kr For instance, evolutionary engineering has led to strains with mutations in the araB gene (L-ribulokinase) that result in reduced enzyme activity, which was found to be crucial for efficient this compound utilization. nih.gov

The following table details some of the key metabolic engineering strategies and their impact on this compound metabolism in S. cerevisiae.

Strategy Target Gene(s)/Process Effect Reference(s)
PPP OverexpressionTAL1, TKL1, RPE1, RKI1Increased flux through the pentose phosphate pathway, improved growth and ethanol production. asm.orgresearchgate.net
Transporter EngineeringGAL2Enhanced this compound uptake into the cell. nih.govasm.orgresearchgate.net
Codon OptimizationaraA, araB, araDIncreased expression levels of heterologous enzymes, leading to improved conversion rates. oup.comasm.org
Evolutionary EngineeringWhole-cell adaptationSelection of beneficial mutations leading to faster consumption and higher product yields. nih.govjmb.or.kr

Biopurification Techniques

The production of high-purity L-(+)-Arabinose from complex sugar mixtures, such as those derived from the hydrolysis of lignocellulosic biomass, presents a significant challenge. Traditional purification methods involving chromatography can be expensive. bme.hu A cost-effective alternative is yeast-mediated biopurification. cabidigitallibrary.orgnih.gov This technique leverages the metabolic selectivity of certain yeast species that can consume other sugars present in the hydrolysate (like glucose, xylose, and galactose) while not utilizing this compound. nih.govtandfonline.com

Researchers have screened numerous yeast strains to identify candidates for this purpose. For example, Pichia anomala Y161 was selected for its ability to effectively metabolize other sugars in xylose mother liquor, a byproduct of xylose production, thereby enriching the concentration of this compound to a purity of 86.1% of the total sugar content. nih.govtandfonline.com This high purity facilitates the subsequent crystallization of this compound. nih.gov The poor ability of this strain to use this compound was attributed to low activities of the necessary metabolic enzymes. nih.gov

Similarly, Candida boidinii has been used for the biopurification of this compound from a glucose- and arabinose-rich hydrolysate. srce.hr In this process, the yeast consumes the unwanted sugars for growth, resulting in a purified arabinose solution with a purity of 90% based on total sugars. srce.hr

This biopurification approach offers an economical and dynamic method for preparing high-purity this compound from inexpensive feedstocks. bme.hunih.gov

Challenges in Industrial Implementation

Despite promising research, several challenges impede the large-scale industrial implementation of L-(+)-Arabinose production.

A primary obstacle is the cost and availability of raw materials. bme.hu While this compound is abundant in plant biomass like corn fiber and sugar beet pulp, its extraction and release through acid or enzymatic hydrolysis can be costly and generate inhibitory compounds. cabidigitallibrary.orgscirp.org Using more refined starting materials like gum arabic is prohibitively expensive for bulk production. bme.huscirp.org

The production process itself presents difficulties. Acid hydrolysis, a common method to release this compound from biomass, requires harsh conditions that can lead to equipment corrosion and the formation of byproducts that are toxic to fermenting microorganisms. scirp.orgscirp.org The subsequent purification of this compound from the complex hydrolysate is also a major cost factor, as it involves multiple steps like neutralization, ion exchange, and chromatography. bme.huscirp.org The separation of this compound from other structurally similar sugars remains a significant bottleneck. scirp.orgscirp.org

Furthermore, when using engineered microorganisms like S. cerevisiae, ensuring the stability and performance of the engineered strains under industrial conditions is critical. Industrial strains need to be robust enough to withstand stressors such as high substrate concentrations, low pH, and the presence of inhibitors in the feedstock. nih.gov The competition for transport between glucose and this compound in engineered yeast also complicates the efficient co-fermentation of sugars from lignocellulosic hydrolysates. nih.gov

Applications in Various Industries

Precursor for Rare Sugar Production

L-(+)-Arabinose serves as a valuable precursor for the biotechnological synthesis of other rare sugars, which have significant potential in the food and pharmaceutical industries. researchgate.netresearchgate.net

One of the most notable applications is in the production of D-tagatose , a low-calorie sweetener. The enzyme This compound isomerase (AI) , which naturally catalyzes the isomerization of this compound to L-ribulose, can also convert D-galactose to D-tagatose. researchgate.netresearchgate.net Although the catalytic efficiency of AI is typically lower for D-galactose than for its native substrate this compound, this enzymatic conversion is a cornerstone of commercial D-tagatose production. nih.gov

This compound is also the direct precursor for L-ribulose through the action of this compound isomerase. researchgate.net L-ribulose can, in turn, be a starting material for the synthesis of L-ribose , another rare sugar with applications in antiviral drug development. researchgate.net

Furthermore, this compound can be used to produce the sugar alcohol L-arabitol via a single-step reduction reaction catalyzed by enzymes like this compound reductase or xylose reductase. tandfonline.com In some microorganisms, this compound can also induce the production of enzymes for other bioconversions, such as the conversion of L-fructose to L-sorbitol . nih.gov

The use of this compound as a starting material for these valuable compounds highlights its importance in expanding the portfolio of accessible rare sugars through biocatalysis.

L-Ribulose Production

Production of Chemical Building Blocks and Biofuels

L-(+)-Arabinose is a valuable carbon source for the microbial fermentation of various chemical building blocks and biofuels, contributing to the development of sustainable biorefineries.

The fermentation of this compound to ethanol is a key area of research for the production of second-generation biofuels from lignocellulosic biomass. While wild-type Saccharomyces cerevisiae, the primary industrial ethanol producer, cannot naturally ferment pentose sugars like this compound, significant progress has been made in engineering this yeast for this compound utilization. asm.org

Both bacterial and fungal metabolic pathways for this compound have been introduced into S. cerevisiae. The bacterial pathway involves three key enzymes: this compound isomerase (araA), L-ribulokinase (araB), and L-ribulose-5-phosphate-4-epimerase (araD). tandfonline.com Engineered S. cerevisiae strains expressing these bacterial genes have successfully fermented this compound to ethanol. asm.org One such engineered strain achieved an ethanol yield of 0.43 g/g from this compound. tandfonline.com Further improvements, such as codon optimization of the bacterial genes, have led to increased ethanol production rates and yields. nih.gov

The fungal pathway for this compound catabolism has also been expressed in S. cerevisiae, enabling growth on this compound and subsequent ethanol production under anaerobic conditions, albeit at lower rates initially. researchgate.net Some native bacterial strains, like Klebsiella oxytoca and Escherichia coli, have also been engineered for enhanced ethanol production from this compound. jmb.or.kr

Interactive Table: Ethanol Production from this compound

MicroorganismEngineering StrategyEthanol Yield/TiterReference
Engineered Saccharomyces cerevisiaeExpression of bacterial this compound pathway0.43 g/g yield asm.orgtandfonline.com
Engineered S. cerevisiaeCodon-optimized bacterial genes0.39 g/g yield nih.gov
Engineered S. cerevisiaeExpression of fungal this compound pathwayLow production rate researchgate.net
Engineered Klebsiella oxytocaExpression of Zm_pdc and Zm_adhB genes27.2 g/L titer jmb.or.kr
Engineered Escherichia coliGene deletions and expression of Zm_pdc, Zm_adhB44.4 g/L titer jmb.or.kr

This compound can be fermented to lactic acid by various lactic acid bacteria (LAB), such as Lactobacillus plantarum and Lactobacillus brevis. asm.orgnih.gov In these microorganisms, this compound is converted to xylulose-5-phosphate, which is then metabolized through the phosphoketolase pathway, typically producing equimolar amounts of lactic acid and acetic acid. asm.orgnih.gov This heterolactic fermentation results in a lower yield of lactic acid. asm.org

To improve the efficiency of lactic acid production, metabolic engineering strategies have been employed. In one study, Lactobacillus plantarum was engineered to produce optically pure D-lactic acid from this compound by deleting the L-lactate dehydrogenase gene and substituting the phosphoketolase gene with a heterologous transketolase gene. nih.gov This shifted the metabolism from heterolactic to homolactic fermentation, resulting in the production of 38.6 g/L of D-lactic acid from 50 g/L of this compound. nih.gov Another engineered L. plantarum strain produced 8.7 g/L of D-lactic acid from 19.6 g/L of this compound. tandfonline.com

Interactive Table: Lactic Acid Production from this compound

MicroorganismEngineering StrategyLactic Acid TiterReference
Engineered Lactobacillus plantarumldhL1 deletion, xpk1 substitution with tkt38.6 g/L D-lactic acid nih.gov
Engineered Lactobacillus plantarumldhL1 deletion8.7 g/L D-lactic acid tandfonline.com
Enterococcus mundtii WX1Wild-type strain6.00 g/L L-lactic acid researchgate.net

Xylitol, a sugar alcohol used as a sugar substitute, is typically produced from D-xylose. However, innovative biotechnological routes are being developed to produce xylitol from this compound. One such approach involves metabolically engineering Escherichia coli to create a novel bioconversion pathway. nih.gov This engineered pathway consists of three enzymes: this compound isomerase, D-psicose 3-epimerase, and L-xylulose reductase, which convert this compound to L-ribulose, then to L-xylulose, and finally to xylitol. nih.gov

In shake-flask fermentations, the engineered E. coli strain produced 2.6 g/L of xylitol from 4.2 g/L of this compound. nih.gov The addition of glycerol (B35011) as a co-substrate significantly improved production, yielding 9.7 g/L of xylitol from 10.5 g/L of this compound with a high yield of 0.92 g/g. nih.gov In a fermentor, this strain produced 14.5 g/L of xylitol from 15.2 g/L of this compound, achieving a yield of 0.95 g/g. nih.gov

The use of this compound as a co-substrate with xylose has also been investigated for xylitol production by yeasts like Candida shehatae. researchgate.net Furthermore, engineering filamentous fungi such as Aspergillus niger by knocking out genes involved in D-xylitol degradation has shown potential for producing D-xylitol from this compound. nih.gov

Interactive Table: Xylitol Production from this compound

MicroorganismKey Feature/StrategyXylitol Production/YieldReference
Engineered Escherichia coliEngineered bioconversion pathway14.5 g/L xylitol (0.95 g/g yield) nih.gov
Candida shehatae WAY 08Arabinose as co-substrate with xyloseIncreased xylitol production researchgate.net
Engineered Aspergillus nigerKnockout of D-xylitol degradation genesUp to 45% D-xylitol from this compound nih.gov
Engineered Candida tropicalisIntroduction of bacterial this compound pathwayArabitol-free xylitol production compa.re.krkaist.ac.kr

L-arabitol, a five-carbon sugar alcohol, is a promising bio-based chemical with applications in the food and pharmaceutical industries. pjmonline.org It can be produced from this compound through microbial fermentation by various yeasts, including species of Candida, Pichia, and Debaryomyces. pjmonline.orgresearchgate.net

Several yeast strains have been identified as efficient L-arabitol producers. For example, Candida entomaea and Pichia guilliermondii have demonstrated high L-arabitol yields of about 0.7 g/g from this compound. pjmonline.org Candida parapsilosis has also been reported as an efficient producer with a yield of 0.78 g/g. pjmonline.org In one study, an isolate of C. parapsilosis produced 10.42–10.72 g/L of L-arabitol from 20 g/L of this compound. dntb.gov.ua

The production of L-arabitol is influenced by culture conditions such as oxygen availability, temperature, and pH. pjmonline.org Many xylose-fermenting yeasts convert this compound to L-arabitol rather than ethanol under oxygen-limiting conditions. pjmonline.org Genetically modified Saccharomyces cerevisiae strains have also been developed for L-arabitol production. pjmonline.org

Interactive Table: L-Arabitol Production from this compound

MicroorganismKey FeatureL-Arabitol Yield/TiterReference
Candida entomaea NRRL Y-7785High-yield producer~0.7 g/g pjmonline.org
Pichia guilliermondii NRRL Y-2075High-yield producer~0.7 g/g pjmonline.org
Candida parapsilosis DSM 70125Efficient producer0.78 g/g pjmonline.org
Candida parapsilosis 27RL-4Isolated from raspberry leaves10.42–10.72 g/L dntb.gov.ua
Pachysolen tannophilusIdentified as a good producerNot specified tandfonline.com
Candida tropicalisIdentified as a good producerNot specified tandfonline.com
Other Organic Acids and Amino Acids

L-(+)-Arabinose, a pentose sugar found in hemicellulose and pectin, is a promising renewable resource for the biotechnological production of various value-added chemicals, including organic acids and amino acids. jmb.or.krchemicalbook.com Metabolic engineering efforts have focused on enabling and enhancing the production of these compounds in various microbial hosts by introducing and optimizing pathways for this compound utilization.

Production of Organic Acids

Metabolic engineering has been successfully employed to produce a range of organic acids from this compound. For instance, the expression of the arabinose transporter gene (araE) in Corynebacterium glutamicum ATCC 31831 has enabled the production of organic acids from this compound as the sole carbon source. mdpi.com

One notable example is the production of succinic acid . Engineered Escherichia coli strains have been developed to efficiently convert this compound, along with other sugars like glucose and xylose, into succinic acid. researchgate.netresearchgate.net One such metabolically engineered E. coli strain, M6PM, produced a final succinate (B1194679) concentration of 30.03 ± 0.02 g/L from elephant grass stalk hydrolysate, which contained glucose, xylose, and a small amount of arabinose. researchgate.net Another recombinant E. coli strain, SD121, has also shown the ability to produce succinic acid from a medium containing xylose, this compound, and glucose.

The production of L-arabinoic acid has been demonstrated using the acetic acid bacterium Gluconobacter oxydans. This bacterium can oxidize this compound to L-arabinoic acid. In pH-controlled fed-batch bioreactors, up to 120 g/L of L-arabinoic acid and 13 g/L of L-arabino-1,4-lactone were obtained. researchgate.net

Furthermore, the production of 3-hydroxypropionic acid (3-HP) has been achieved in recombinant Klebsiella pneumoniae. mdpi.comnih.govdiva-portal.orgresearchgate.net By expressing an aldehyde dehydrogenase gene from E. coli, a recombinant K. pneumoniae strain was able to produce 2.2 g/L of 3-HP under micro-aerobic conditions. researchgate.net Another study reported the production of 18.0 g/L of 3-HP by a recombinant K. pneumoniae strain. mdpi.comdiva-portal.org

The production of D-lactic acid from this compound has been reported in engineered Lactobacillus plantarum. By deleting the L-lactate dehydrogenase gene, the mutant strain was able to produce D-lactic acid. tandfonline.com

Production of Amino Acids

Corynebacterium glutamicum, a bacterium widely used for industrial amino acid production, has been a key focus for engineering this compound utilization pathways. bme.huoup.com While most C. glutamicum strains cannot naturally utilize this compound, the heterologous expression of the araBAD operon from E. coli has enabled the production of several amino acids from this pentose sugar. researchgate.netfrontiersin.org

Engineered strains of C. glutamicum have been shown to produce L-glutamate, L-lysine, L-ornithine, and L-arginine from this compound as the sole carbon source or in combination with glucose. jmb.or.krbme.huresearchgate.net For example, one engineered C. glutamicum strain produced L-glutamate at a yield of 0.07 g/g from 75 g/l of this compound. jmb.or.kr The metabolic engineering of C. glutamicum ATCC 31831 has also led to the production of L-ornithine, L-lysine, L-threonine, and L-methionine from this compound. mdpi.com

The table below summarizes the production of various organic acids and amino acids from L-(+)-arabinose by different microorganisms.

ProductMicroorganismKey Genetic ModificationTiter/YieldReference
Organic Acids
Succinic AcidEscherichia coli M6PMMetabolic engineering30.03 ± 0.02 g/L researchgate.net
L-Arabinoic AcidGluconobacter oxydans 621HWild-type120 g/L researchgate.net
3-Hydroxypropionic AcidKlebsiella pneumoniaeHeterologous expression of aldH from E. coli2.2 g/L researchgate.net
3-Hydroxypropionic AcidKlebsiella pneumoniaeHeterologous expression of DhaS from Bacillus subtilis18.0 g/L mdpi.comdiva-portal.org
D-Lactic AcidLactobacillus plantarumDeletion of ldhL1- tandfonline.com
Amino Acids
L-GlutamateCorynebacterium glutamicumExpression of E. coli araABD0.07 g/g jmb.or.kr
L-LysineCorynebacterium glutamicumExpression of E. coli araBAD- researchgate.net
L-OrnithineCorynebacterium glutamicumExpression of E. coli araBAD- researchgate.net
L-ArginineCorynebacterium glutamicumExpression of E. coli araBAD- researchgate.net

L + Arabinose Interactions with Gut Microbiota

Modulation of Gut Microbiota Composition and Diversity

Research has demonstrated that L-arabinose can notably enhance the abundance and diversity of the intestinal flora. mdpi.com By acting as a fermentable substrate for gut bacteria, this compound promotes a healthier and more balanced microbial community. arabinose.jp Studies indicate that its consumption can lead to significant shifts in the gut microbiota's structure and function. tandfonline.com

Impact on Specific Bacterial Genera

The influence of this compound extends to specific bacterial genera, with studies showing varied effects.

Lactobacillus: this compound has been shown to be a proliferation factor for Lactobacillus, playing a role in regulating its populations. ajol.info However, some studies have reported that diets containing this compound may lead to a reduction in the relative abundance of Lactobacillales. nih.gov

Bacteroides: In some instances, this compound consumption has been associated with an increase in the abundance of Bacteroides. nih.govfrontiersin.org This genus is known for its ability to degrade complex carbohydrates.

Table 1: Impact of L-(+)-Arabinose on Specific Bacterial Genera

Bacterial Genus Observed Impact of L-(+)-Arabinose
Lactobacillus Can act as a proliferation factor ajol.info, though some studies show a decrease in abundance nih.gov.
Bacteroides Increased abundance observed in some studies. nih.govfrontiersin.org
Enterobacteriaceae Significant expansion and increased abundance. asm.orgnih.gov

Influence on Gut Metabolites

The fermentation of this compound by the gut microbiota results in the production of various metabolites that can influence the host's health. mdpi.com

Short-Chain Fatty Acid Synthesis

This compound that reaches the large intestine is fermented by intestinal bacteria into short-chain fatty acids (SCFAs). arabinose.jp This process is a key mechanism through which this compound exerts its effects. The production of SCFAs, such as acetate, propionate, and butyrate (B1204436), is a recognized benefit of fermentable carbohydrates. mdpi.com The presence of this compound can promote the synthesis of these beneficial compounds. researchgate.netresearchgate.net Specifically, increased arabinose intake has been linked to a higher proportion of butyric acid in feces. cambridge.org

Organic Acid Production

Beyond SCFAs, the microbial degradation of this compound leads to the production of other organic acids. arabinose.jp Animal studies have shown that this compound ingestion increases the production of organic acids in the cecum. nih.gov The main organic acids produced from this compound degradation in the intestine include acetic acid, propionic acid, lactic acid, succinic acid, and malic acid. ajol.info This production of organic acids contributes to an acidic intestinal environment. researchgate.netresearchgate.net

Table 2: Gut Metabolites Influenced by L-(+)-Arabinose

Metabolite Class Specific Metabolites Effect of L-(+)-Arabinose
Short-Chain Fatty Acids (SCFAs) Acetate, Propionate, Butyrate Increased production. arabinose.jpresearchgate.net
Organic Acids Acetic acid, Propionic acid, Lactic acid, Succinic acid, Malic acid Increased production. ajol.info

Effects on Gastrointestinal Function

The modulation of the gut microbiota and the subsequent production of metabolites by this compound have direct implications for gastrointestinal function.

Alleviation of Functional Constipation

This compound has been shown to alleviate functional constipation. mdpi.com Studies in animal models have demonstrated that this compound intervention can shorten the time to the first black stool defecation, increase fecal water content, and enhance the rate of small intestinal propulsion in cases of functional constipation. mdpi.comnih.gov As an indigestible sugar, this compound promotes intestinal peristalsis and stimulates defecation. ajol.info It achieves this by increasing the water content of feces and softening the stool, which in turn facilitates defecation. google.com

Impact on Fecal Water Content and Small Intestinal Propulsion

L-(+)-Arabinose has been shown to influence gastrointestinal transit and fecal characteristics. In a study involving mice with diphenoxylate-induced functional constipation, a 20-day intervention with L-(+)-Arabinose led to a significant increase in fecal water content and an enhanced rate of small intestinal propulsion. nih.govresearchgate.netdntb.gov.ua This suggests that L-(+)-Arabinose can help alleviate symptoms of constipation by improving bowel motility and stool hydration. nih.govresearchgate.netdntb.gov.ua The study demonstrated that administration of L-(+)-Arabinose shortened the time for the first black stool to appear, a key indicator of accelerated intestinal transit. nih.govresearchgate.netdntb.gov.ua

Table 1: Effect of L-(+)-Arabinose on Defecation-Related Parameters in Mice

Parameter Effect of L-(+)-Arabinose Intervention Source
Fecal Water Content Increased nih.govresearchgate.netdntb.gov.ua
Small Intestinal Propulsion Rate Enhanced nih.govresearchgate.netdntb.gov.ua
First Black Stool Defecation Time Shortened nih.govresearchgate.netdntb.gov.ua
Regulation of Intestinal Factors (AQP3, AQP4, ZO-1, Claudin-1, Occludin)

L-(+)-Arabinose appears to exert its effects on gut function by modulating the expression of key intestinal proteins involved in water transport and barrier integrity. Research has shown that L-(+)-Arabinose can reverse the changes in protein expression associated with functional constipation. nih.govnih.gov Specifically, it has been observed to decrease the expression of aquaporin-3 (AQP3) and aquaporin-4 (AQP4), which are water channel proteins predominantly found in mucosal epithelial cells that play a crucial role in intestinal water reabsorption. nih.govresearchgate.net By reducing their expression, L-(+)-Arabinose may help to restore normal water balance in the intestine. nih.gov

Furthermore, L-(+)-Arabinose has been found to increase the expression of tight junction proteins, including Zonula Occludens-1 (ZO-1), Claudin-1, and Occludin. nih.govnih.gov These proteins are essential for forming the tight junctions between intestinal epithelial cells, which are critical for maintaining the integrity of the intestinal barrier. nih.gov An increase in these proteins suggests a strengthening of the gut barrier, which can be compromised in conditions like functional constipation. nih.gov

Table 2: Regulation of Intestinal Factors by L-(+)-Arabinose

Intestinal Factor Function Effect of L-(+)-Arabinose Source
Aquaporin-3 (AQP3) Water reabsorption in the intestine Decreased expression nih.govresearchgate.net
Aquaporin-4 (AQP4) Water reabsorption in the intestine Decreased expression nih.govresearchgate.net
Zonula Occludens-1 (ZO-1) Tight junction protein, intestinal barrier integrity Increased expression nih.govnih.gov
Claudin-1 Tight junction protein, intestinal barrier integrity Increased expression nih.govnih.gov
Occludin Tight junction protein, intestinal barrier integrity Increased expression nih.govnih.gov
Modulation of Hormones and Neurotransmitters (MTL, Gas, 5-HT, VIP)

The regulatory effects of L-(+)-Arabinose on gut motility are also linked to its ability to modulate key hormones and neurotransmitters. In studies with constipated mice, L-(+)-Arabinose intervention led to an increase in the levels of motilin (MTL), gastrin (Gas), and 5-hydroxytryptamine (5-HT), which are excitatory neurotransmitters that promote intestinal peristalsis. nih.govnih.govmdpi.com Conversely, the levels of vasoactive intestinal peptide (VIP), an inhibitory neurotransmitter, were found to decrease. nih.govnih.govmdpi.com This modulation of gut neuro-hormonal signals helps to optimize intestinal tract peristalsis, thereby facilitating smoother defecation. mdpi.com

Table 3: Modulation of Gut Hormones and Neurotransmitters by L-(+)-Arabinose

Hormone/Neurotransmitter Primary Role in Gut Motility Effect of L-(+)-Arabinose Source
Motilin (MTL) Stimulates gastrointestinal peristalsis Increased levels nih.govnih.govmdpi.com
Gastrin (Gas) Promotes gastrointestinal smooth muscle contraction Increased levels nih.govnih.govmdpi.com
5-Hydroxytryptamine (5-HT) Excitatory neurotransmitter, promotes peristalsis Increased levels nih.govnih.govmdpi.com
Vasoactive Intestinal Peptide (VIP) Inhibitory neurotransmitter, relaxes gut smooth muscle Decreased levels nih.govnih.govmdpi.com

Impact on Colitis and Intestinal Inflammation

L-(+)-Arabinose has demonstrated anti-inflammatory effects in the context of intestinal inflammation. In a mouse model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, administration of L-(+)-Arabinose was found to suppress the condition and inhibit inflammation through the p38-/p65-dependent pathway. acs.orgnih.gov Histopathological analysis has also revealed that L-(+)-Arabinose intervention can improve the intestinal inflammatory response. nih.govnih.gov These beneficial effects are correlated with the modulation of the gut microbiota's composition, diversity, and abundance. acs.orgnih.gov Furthermore, this compound has been shown to downregulate the expression of pro-inflammatory genes in Caco-2 cells, further supporting its protective role in colitis and inflammatory bowel disease. acs.orgresearchgate.net

Considerations for Dietary L-(+)-Arabinose Intake

Effects on Sucrase Activity and Sucrose (B13894) Absorption

A key characteristic of L-(+)-Arabinose is its ability to selectively inhibit the activity of intestinal sucrase in an uncompetitive manner. nih.govresearchgate.net This inhibition of sucrase, the enzyme responsible for breaking down sucrose into glucose and fructose, leads to a reduction in sucrose absorption. nih.govnih.gov Consequently, the postprandial glycemic response after sucrose ingestion is suppressed. nih.gov Studies have shown that L-(+)-Arabinose can dose-dependently suppress the increase in blood glucose after a sucrose load in mice. nih.gov In rats, it has been observed to suppress the increase in both plasma glucose and insulin (B600854) following sucrose ingestion. nih.gov This effect has been consistently observed for up to three weeks in mice. nih.gov The inhibitory effect is specific to sucrase, as L-(+)-Arabinose does not inhibit other intestinal enzymes like maltase, isomaltase, trehalase, lactase, or glucoamylase. nih.gov

Advanced Analytical Techniques in L + Arabinose Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structural and dynamic properties of L-(+)-arabinose and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are widely used to gain insights into its chemical nature and biological functions.

¹H NMR Spectroscopy for Structural Analysis and Ligand Binding

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. This makes it highly effective for the structural analysis of L-(+)-arabinose and for studying its interactions with other molecules. nih.gov

In solution, L-(+)-arabinose exists in equilibrium between its different cyclic forms, known as anomers (α- and β-pyranose and α- and β-furanose forms), as well as a minor open-chain form. nih.govnih.gov ¹H NMR spectroscopy is a key technique for monitoring the distribution of these anomeric forms. nih.gov The anomeric protons of each form have distinct chemical shifts and coupling constants, allowing for their individual identification and quantification. For example, in D₂O, the anomeric proton of the α-anomer of L-arabinose-1-phosphate appears at a chemical shift of approximately 5.39 ppm with a coupling constant (J) of 3.4 Hz, while the β-anomer resonates at around 4.83 ppm with a larger coupling constant of 7.6 Hz. frontiersin.org The relative integrals of these signals provide the ratio of the anomers in solution under specific conditions. nih.gov This ability to track the anomeric equilibrium is vital for understanding the reactivity and biological recognition of L-(+)-arabinose. nih.gov

Table 1: ¹H NMR Anomeric Proton Signals for this compound Forms

Anomeric FormChemical Shift (ppm)Coupling Constant (J, Hz)Reference
α-L-arabinopyranose~5.19~3.9 researchgate.net
β-L-arabinopyranose~4.51~7.9 researchgate.net
α-L-arabinose-1-phosphate5.393.4 frontiersin.org
β-L-arabinose-1-phosphate4.837.6 frontiersin.org

Note: Chemical shifts can vary depending on the solvent and experimental conditions.

¹H NMR spectroscopy is also instrumental in monitoring chemical and enzymatic reactions involving L-(+)-arabinose by identifying and quantifying the resulting products. For instance, the enzymatic conversion of this compound can yield products like L-arabitol and L-arabonate. researchgate.net Real-time ¹H NMR analysis can track the consumption of the α- and β-anomeric forms of this compound and the simultaneous appearance of signals corresponding to the reaction products. researchgate.net In the conversion of this compound by the enzyme Cc AAOR, the formation of L-arabitol and an intermediate, L-arabino-1,4-lactone, can be observed. Over time, the lactone is hydrolyzed to L-arabonate, and all three species can be monitored and quantified using ¹H NMR. researchgate.net The final products, L-arabitol and L-arabonate, can be confirmed by comparing their ¹H NMR spectra with those of authentic reference compounds. researchgate.netchemicalbook.comhmdb.ca

Monitoring Anomeric Forms

¹³C NMR Spectroscopy for Metabolic Pathway Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is a key technique for tracing the metabolic fate of L-(+)-arabinose in biological systems. By using L-(+)-arabinose labeled with the ¹³C isotope (e.g., L-[2-¹³C]arabinose), researchers can follow the journey of the labeled carbon atoms through various metabolic pathways. nih.govnih.gov This method provides direct evidence for the operation of specific metabolic routes.

In studies with yeasts like Candida arabinofermentans and Pichia guilliermondii, in vivo ¹³C NMR has been used to investigate this compound metabolism. nih.govnih.gov When these yeasts are fed L-[2-¹³C]arabinose, the ¹³C label is detected in various downstream metabolites. nih.gov The appearance of the label in compounds such as arabitol, xylitol (B92547), and trehalose (B1683222) confirms the activity of the fungal redox catabolic pathway. nih.govnih.gov Furthermore, the specific positions of the ¹³C label within these metabolites can reveal the involvement of other pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for regenerating cofactors like NADPH. nih.govnih.gov For example, labeling at the C-1 position of trehalose and arabitol indicates that glucose-6-phosphate is being recycled through the oxidative branch of the PPP. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for this compound and its Metabolites

CompoundCarbon PositionChemical Shift (ppm)Reference
This compound (α-furanose)C282.05 nih.gov
This compound (β-furanose)C276.83 nih.gov
This compound (α-pyranose)C272.49 nih.gov
This compound (β-pyranose)C269.11 nih.gov
L-ArabitolC270.92 nih.gov
L-ArabitolC163.66 nih.gov
L-ArabitolC371.14 nih.gov
L-ArabitolC471.60 nih.gov
L-ArabitolC563.56 nih.gov

Note: Chemical shifts are referenced to external methanol (B129727) at 49.3 ppm and can vary based on experimental conditions. nih.gov

Application in Mixture Analysis (e.g., with D-Xylose)

L-(+)-arabinose often occurs in mixtures with other sugars, such as D-xylose, particularly in biomass hydrolysates. researchgate.net Analyzing these mixtures can be challenging due to significant signal overlap in standard ¹H NMR spectra. researchgate.netacs.org Advanced NMR techniques, such as pure shift NMR spectroscopy, have been developed to address this issue. researchgate.netnih.gov These methods enhance spectral resolution by removing the effects of homonuclear couplings, which simplifies complex spectra and reduces signal overlap. researchgate.net

Techniques like PUREST (Pure Shift Relaxation-Encoded Selective TOCSY) exploit differences in the relaxation properties of the individual components in the mixture to distinguish their signals unambiguously. researchgate.netacs.org This allows for the clear identification and analysis of the five major species present in a mixture of D-xylose and this compound. researchgate.netnih.gov While conventional methods struggle to separate the overlapping signals, PUREST experiments can resolve them, providing a powerful tool for the analysis of complex carbohydrate mixtures without the need for physical separation. researchgate.netacs.org

Mass Spectrometry-Based Metabolomics for Gut Microbiota Studies

Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify a wide range of molecules in complex biological samples. nih.gov In the context of gut microbiota research, MS-based metabolomics has become a critical tool for understanding the functional impact of microorganisms on their host. nih.gov This approach allows for the investigation of how the gut microbiota metabolizes dietary components like L-(+)-arabinose and how the resulting microbial metabolites influence host physiology. mdpi.comresearchgate.net

Studies have shown that this compound can modulate the composition and metabolic activity of the gut microbiota. mdpi.com By combining 16S rRNA sequencing with metabolomics, researchers can link changes in the abundance of specific bacterial genera to alterations in the metabolic profile of the host. mdpi.com For example, this compound supplementation in mice has been shown to alter the levels of gut microbial metabolites, which can be detected and quantified using MS-based platforms. mdpi.com

Furthermore, the use of stable isotope-labeled this compound (e.g., with ¹³C) in conjunction with MS allows for direct tracing of its metabolic fate within the host-microbiota system. nih.gov Techniques like Secondary Electrospray Ionization-Mass Spectrometry (SESI-MS) can non-invasively monitor volatile metabolites produced by the microbiota in real-time. nih.govbiorxiv.org When ¹³C-labeled arabinose is administered, the appearance of ¹³C-labeled metabolites, such as short-chain fatty acids (SCFAs) like butyrate (B1204436) and propionate, can be tracked, providing direct evidence of microbial fermentation of the sugar. nih.gov This approach helps to decipher the complex metabolic interactions between different microbial species and the host. nih.gov

16S rRNA Gene Sequencing for Microbiota Composition Analysis

In the study of L-(+)-arabinose, 16S ribosomal RNA (rRNA) gene sequencing has emerged as a critical advanced analytical technique. This culture-independent method allows for a comprehensive profiling of microbial communities, particularly the complex ecosystem of the gut microbiota, by sequencing the hypervariable regions of the 16S rRNA gene, which is a conserved component of the prokaryotic ribosome. nih.govnih.govplos.org This technique enables researchers to assess the composition, diversity, and relative abundance of different bacterial taxa, providing profound insights into the modulatory effects of L-(+)-arabinose on intestinal flora. acs.orgtandfonline.com

The application of 16S rRNA sequencing in L-(+)-arabinose research involves several key steps. First, total genomic DNA is extracted from samples, typically fecal matter, which represents the gut environment. mdpi.com Specific hypervariable regions of the 16S rRNA gene (e.g., V3-V4 or V4) are then amplified using universal primers via the polymerase chain reaction (PCR). nih.govmedsci.org These amplified DNA fragments, or amplicons, are then sequenced using next-generation sequencing platforms. nih.govmdpi.com The resulting sequence data undergoes rigorous bioinformatics analysis to cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), which are then taxonomically classified against reference databases like the Ribosomal Database Program. nih.govplos.org

Detailed Research Findings

Research has consistently demonstrated that L-(+)-arabinose can significantly alter the composition and diversity of the gut microbiota. These alterations are often linked to the physiological effects observed in the host.

In a mouse model of functional constipation, 16S rRNA sequencing revealed that this compound intervention could reverse the gut dysbiosis induced by diphenoxylate. mdpi.comnih.gov The study showed that this compound notably enhanced the abundance and diversity of the intestinal flora. Specifically, it regulated the levels of key bacterial phyla that were disrupted in the constipated state. mdpi.com At the genus level, this compound treatment was found to reverse the decrease in Lactobacillus and the increase in Bacteroides observed in the model group. mdpi.com

Studies on colitis have also utilized this technique to understand the anti-inflammatory effects of this compound. In a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice, 16S-rRNA sequence analysis showed that this compound modulated the disturbed gut microbiota. acs.orgresearchgate.net These beneficial effects were correlated with changes in the composition, diversity, and abundance of the gut microbiota regulated by this compound. acs.orgtandfonline.com

The tables below summarize the key research findings on the modulatory effects of L-(+)-arabinose on gut microbiota composition as determined by 16S rRNA gene sequencing.

Table 1: Effect of L-(+)-Arabinose on Gut Microbiota in a Functional Constipation Model

Microbial TaxonObservation in Model Group (Constipation)Effect of L-(+)-Arabinose Treatment
Alpha Diversity ReducedRestored/Increased
Phylum: Bacteroidetes Abnormal LevelRegulated towards normal
Phylum: Firmicutes Abnormal LevelRegulated towards normal
Phylum: Proteobacteria Abnormal LevelRegulated towards normal
Genus: Lactobacillus ReducedIncreased (Reversed trend)
Genus: Bacteroides ElevatedReduced (Reversed trend)

Source: Data synthesized from research on functional constipation in mice. mdpi.com

Table 2: Effect of L-(+)-Arabinose on Gut Microbiota During Salmonella Infection

Microbiota Metric/TaxonObservation in L-(+)-Arabinose Treated Group (Infected)
Alpha Diversity (Shannon Index) Significantly Decreased
Beta Diversity Significant shift in overall composition
Phylum: Proteobacteria Significantly Increased Relative Abundance
Family: Enterobacteriaceae Enriched
Genus: Salmonella Reduced Relative Abundance
Genus: Enterobacter Increased Relative Abundance

Source: Data synthesized from research on Salmonella infection in a mouse model. asm.org

These findings underscore the power of 16S rRNA gene sequencing to elucidate the complex interactions between L-(+)-arabinose, the gut microbiota, and host physiology. The technique provides a detailed picture of how this specific monosaccharide can act as a prebiotic, selectively modulating microbial populations, which in turn influences outcomes ranging from improved gut function to altered susceptibility to infection. mdpi.comasm.org

Q & A

Q. How do researchers resolve contradictions in arabinose utilization data across microbial species?

  • Methodology : Perform ANOVA on growth rate datasets (e.g., Halopseudomonas vs. E. coli) to identify significant variables (p < 0.05). Use post-hoc Tukey tests to isolate strain-specific metabolic bottlenecks (e.g., arabinose transporter efficiency) .
  • Example : In Halopseudomonas, arabinose catabolism is limited by ABC transporter expression, requiring transcriptomic validation via RNA-seq .

Q. What statistical models are appropriate for analyzing arabinose’s role in bioprocessing optimization?

  • Methodology : Apply response surface methodology (RSM) with central composite design. Variables include arabinose concentration, pH, and temperature. Use ANOVA to assess model significance (F-value > 4, p < 0.05) and lack-of-fit tests to validate assumptions .
  • Case study : A 3-variable RSM model for arabinose biopurification achieved R² = 0.83, with arabinose concentration as the most significant factor (p < 0.0063) .

Q. How does L-(+)-Arabinose inhibit intestinal sucrase activity, and how is this mechanism applied in metabolic studies?

  • Methodology : Conduct in vitro enzyme assays with purified sucrase. Use Lineweaver-Burk plots to confirm non-competitive inhibition (unchanged Km, reduced Vmax). Validate in vivo via oral glucose tolerance tests in animal models, co-administering arabinose (50–100 mg/kg) .

Methodological Best Practices

  • Experimental design : Clearly define hypotheses (e.g., "AraC regulator leakiness is concentration-dependent") and scope (e.g., strain, arabinose range) to align with journal standards .
  • Data reporting : Include raw datasets (e.g., HPLC chromatograms, growth curves) and statistical outputs (ANOVA tables) in supplementary materials .
  • Safety protocols : Store waste arabinose solutions separately and dispose via certified biohazard services to comply with EPA guidelines .

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Feasible Synthetic Routes

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L-Arabinose
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.